7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: A similar compound with a different substitution pattern.
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Another related compound with a methyl group at the nitrogen position.
Uniqueness
7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
792952-01-3 |
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Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
4-methyl-7-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-6(2)8-5-4-7(3)9-10(8)13-14-11(9)12(15)16/h6-8H,4-5H2,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
NEANYZXFQVEEKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C2=C1C(=NN2)C(=O)O)C(C)C |
Origin of Product |
United States |
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